Product packaging for 4-Hydroxy-4-phenylbutan-2-one(Cat. No.:CAS No. 5381-93-1)

4-Hydroxy-4-phenylbutan-2-one

Cat. No.: B3053436
CAS No.: 5381-93-1
M. Wt: 164.2 g/mol
InChI Key: MUVVFSVVVHYLMQ-UHFFFAOYSA-N
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Description

4-Hydroxy-4-phenylbutan-2-one (CAS 5381-93-1) is an organic compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . This compound is a β-hydroxy ketone, a structural motif of significant interest in synthetic organic chemistry. It is notably formed as a key intermediate in crossed aldol condensation reactions, such as between benzaldehyde and acetone . This reaction is a fundamental method for forming carbon-carbon bonds, making this compound a valuable building block in the synthesis of more complex molecules . The compound should be stored sealed in a dry environment, ideally at room temperature or between 2-8°C, and under an inert atmosphere for stability . Safety information indicates that it may cause skin and eye irritation, so appropriate personal protective equipment should be used . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B3053436 4-Hydroxy-4-phenylbutan-2-one CAS No. 5381-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-4-phenylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVVFSVVVHYLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448328
Record name 2-Butanone, 4-hydroxy-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-93-1
Record name 2-Butanone, 4-hydroxy-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Hydroxy 4 Phenylbutan 2 One

Catalytic Approaches in Aldol (B89426) Condensation Reactions

The aldol condensation between benzaldehyde (B42025) and acetone (B3395972) to form 4-hydroxy-4-phenylbutan-2-one is a classic carbon-carbon bond-forming reaction. Modern synthetic chemistry has refined this process through various catalytic systems designed to enhance reaction rates, control stereochemistry, and improve sustainability.

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. For the synthesis of this compound, proline and its derivatives have proven to be particularly effective organocatalysts.

L-proline and its derivatives are widely used to catalyze the direct asymmetric aldol reaction between acetone and aromatic aldehydes. nih.gov These catalysts operate through an enamine-based mechanism, facilitating a highly controlled stereochemical outcome. The enantioselectivity of the reaction can be influenced by the specific proline-derived catalyst used, as well as the reaction conditions such as solvent and temperature. thieme-connect.comnih.gov For instance, (S)-proline has been shown to catalyze the reaction between benzaldehyde and acetone to produce the (R)-aldol product with substantial enantiomeric excess (ee). thieme-connect.com The presence of substituents on the aromatic aldehyde can also impact the enantioselectivity of the reaction. nih.govresearchgate.net

L-prolinamide derivatives have also been developed as efficient catalysts. nih.gov Certain derivatives, particularly those with a terminal hydroxyl group, have demonstrated high enantioselectivities for the aldol reaction of aromatic aldehydes with acetone. nih.gov Quantum mechanics calculations have suggested that hydrogen bonding between the amide N-H, the terminal hydroxyl group of the catalyst, and the benzaldehyde substrate is crucial for achieving high enantioselectivity. nih.gov

Table 1: Performance of Proline-Derived Organocatalysts in the Synthesis of this compound

Catalyst Aldehyde Solvent(s) Temperature (°C) Yield (%) Enantiomeric Excess (ee %) Reference
(S)-Proline Benzaldehyde DMSO/CHCl₃ 0 76 77 (88.5:11.5 er) thieme-connect.com
L-Prolinamide derivative (3h) Benzaldehyde Acetone (neat) -25 Moderate to High up to 93 nih.gov
(S)-proline-based organocatalyst 1 Benzaldehyde Dichloromethane 2 - Moderate (up to 61) nih.govresearchgate.net

In a significant advancement towards green chemistry, a solvent-free and recyclable organocatalyst system has been developed for the scalable enantioselective aldol reaction between acetone and benzaldehyde. researchgate.net N-PEG-(L)-prolinamide, a homogeneous catalyst, leverages the unique physicochemical properties of polyethylene (B3416737) glycol (PEG)-400. researchgate.net This system allows for the synthesis of (R)-4-hydroxy-4-phenylbutan-2-one in high yield and enantioselectivity without the need for traditional organic solvents. researchgate.net A scaled-up reaction has been reported to produce 41 grams of the desired product with a 95% yield and an enantiomeric excess of 91%. researchgate.net The ability to recycle the catalyst makes this an economically and environmentally attractive methodology. researchgate.net

Ionic Liquid Catalysis in β-Hydroxy Ketone Formation

Ionic liquids (ILs) have gained attention as "designer solvents" and catalysts due to their unique properties, including low volatility, thermal stability, and tunable solvation power. researchgate.net They have been successfully employed in aldol reactions to enhance reaction rates and selectivity.

Both acidic and basic ionic liquids have been investigated as catalysts for the formation of this compound. researchgate.netnih.gov Among the various ionic liquids tested, the basic ionic liquid choline (B1196258) hydroxide (B78521) has demonstrated exceptional performance. researchgate.netnih.gov Choline hydroxide, a derivative of the naturally occurring and water-soluble nutrient choline, acts as a highly active and selective green catalyst. nih.gov In the aldol reaction between benzaldehyde and acetone, choline hydroxide catalysis resulted in a high yield (94.3%) and high selectivity for this compound within a short reaction time of 15 minutes at 0 °C. researchgate.netnih.gov Choline hydroxide supported on magnesium oxide has also been shown to be a highly active heterogeneous catalyst for this condensation. researchgate.net

Table 2: Choline Hydroxide Catalysis in the Synthesis of this compound

Catalyst Temperature (°C) Reaction Time (min) Yield (%) Selectivity (%) Reference
Choline Hydroxide 0 15 94.3 High researchgate.netnih.gov

Base-Catalyzed Aldol Additions (e.g., LDA-mediated)

The classical aldol addition is a base-catalyzed reaction involving the formation of a nucleophilic enolate from a ketone, which then attacks the electrophilic carbonyl carbon of an aldehyde. cerritos.eduumkc.edumnstate.edu Strong bases are often employed to ensure the complete and irreversible formation of the enolate. Lithium diisopropylamide (LDA) is a powerful, non-nucleophilic strong base commonly used for this purpose.

In the context of synthesizing this compound, a strong base like LDA would deprotonate acetone to form the lithium enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of benzaldehyde. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the final β-hydroxy ketone product. This method provides a reliable route to the aldol adduct, although it requires stoichiometric amounts of the base and stringent anhydrous reaction conditions. The general mechanism for base-catalyzed aldol condensation is well-established, proceeding through the formation of a resonance-stabilized enolate. umkc.edu

Friedel-Crafts Alkylation Routes

Friedel-Crafts alkylation represents a cornerstone in the synthesis of alkyl-substituted aromatic compounds. The application of solid acid catalysts in this reaction for the synthesis of this compound and its isomers from phenol (B47542) and a suitable alkylating agent, such as 4-hydroxybutan-2-one or methyl vinyl ketone, offers a greener alternative to traditional homogeneous catalysts.

Solid Acid Catalysis in Phenol Alkylation

The use of solid acid catalysts, such as clays (B1170129) and zeolites, has been investigated for the alkylation of phenol to produce hydroxyphenyl-butan-2-one derivatives. These catalysts offer advantages in terms of reusability, reduced corrosion, and simplified product separation.

Montmorillonite (B579905) clays, a type of smectite, are 2:1 layered aluminosilicates. Their structure consists of an octahedral alumina (B75360) sheet sandwiched between two tetrahedral silica (B1680970) sheets. This layered structure, with a typical interlayer spacing, allows for the accommodation of various guest species and provides a high surface area for catalysis. The catalytic activity of montmorillonite clays, such as K-10 and KSF, in various organic reactions is well-documented. pnnl.govresearchgate.net In the context of Friedel-Crafts reactions, these clays function as efficient solid acid catalysts. semanticscholar.org

The acidic properties of montmorillonite can be attributed to both Brønsted and Lewis acid sites. Brønsted acidity arises from the dissociation of interlayer water molecules polarized by exchangeable cations, while Lewis acidity is associated with exposed aluminum ions at the crystal edges. These acidic sites are crucial for the activation of the alkylating agent in the Friedel-Crafts reaction.

A patented process describes the use of acid-activated Montmorillonite clay for the Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one to produce 4-(4-hydroxyphenyl)butan-2-one. google.com The reaction was carried out at 130±5°C under a pressure of 2±1 bar for 24 hours. The results showed a conversion of approximately 45.22% with a selectivity of 77.2% towards the desired product. google.com

CatalystReaction ConditionsConversion (%)Selectivity (%)
Acid-activated Montmorillonite130±5°C, 2±1 bar, 24 h45.2277.2

Modified molecular sieves, particularly zeolites like ultrastable Y (USY), are crystalline aluminosilicates with a well-defined microporous structure. Their high acidity, thermal stability, and shape-selective properties make them attractive catalysts for various organic transformations, including Friedel-Crafts alkylation. The catalytic performance of zeolites is influenced by their Si/Al ratio, pore size, and the nature of their acid sites (Brønsted and Lewis).

The alkylation of phenol with 4-hydroxybutan-2-one has been studied over various zeolites, including Hβ and HY, to produce the flavor compound raspberry ketone, 4-(4-hydroxyphenyl)butan-2-one. acs.org In one study, the reaction over Hβ zeolite yielded the para-alkylated product with 77% selectivity. acs.org The formation of the product was suggested to occur through both direct alkylation and the rearrangement of an O-alkylated intermediate. acs.org HY and cation-exchanged zeolites, on the other hand, produced a mixture of O-alkylated, para-alkylated, and a small amount of ortho-alkylated products. acs.org

Mechanistic Considerations of Friedel-Crafts Alkylation for this compound

The mechanism of Friedel-Crafts alkylation of phenol with an alkylating agent like methyl vinyl ketone or 4-hydroxybutan-2-one over a solid acid catalyst involves several key steps:

Activation of the Alkylating Agent: The reaction is initiated by the interaction of the alkylating agent with an acid site on the catalyst. In the case of an unsaturated ketone like methyl vinyl ketone, the carbonyl oxygen can be protonated by a Brønsted acid site, or the double bond can interact with a Lewis acid site, leading to the formation of a carbocation or a polarized complex. This electrophilic species is then susceptible to nucleophilic attack by the electron-rich phenol ring.

Electrophilic Aromatic Substitution: The activated electrophile is attacked by the π-electrons of the phenol ring. Due to the directing effect of the hydroxyl group, the attack preferentially occurs at the ortho and para positions. This step results in the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or an arenium ion.

Deprotonation and Catalyst Regeneration: A proton is eliminated from the Wheland intermediate, restoring the aromaticity of the ring and regenerating the active site on the catalyst.

The regioselectivity of the alkylation (ortho vs. para) is influenced by steric hindrance and the nature of the catalyst and solvent. Phenol can also undergo O-alkylation to form a phenyl ether, which can then rearrange to the C-alkylated product under the reaction conditions. acs.org The balance between C-alkylation and O-alkylation is a critical aspect of these reactions. researchgate.net

Tandem and Cascade Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

Integrated Dehydrogenation-Aldol Condensation-Hydrogenation Approaches for Related Compounds

While specific examples of integrated dehydrogenation-aldol condensation-hydrogenation for the direct synthesis of this compound were not found in the provided search results, this strategy is a powerful tool for the synthesis of ketones from alcohols. This approach typically involves three key steps:

Dehydrogenation: A primary or secondary alcohol is first dehydrogenated to the corresponding aldehyde or ketone. This step often requires a metal catalyst and can be performed under acceptorless conditions, where hydrogen gas is the only byproduct.

Aldol Condensation: The in situ generated aldehyde or ketone then undergoes an aldol condensation with another carbonyl compound. researchgate.netdicp.ac.cnmdpi.comlibretexts.org This reaction forms a new carbon-carbon bond and leads to a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound.

Hydrogenation: The α,β-unsaturated carbonyl compound or the intermediate β-hydroxy carbonyl compound is then hydrogenated to the saturated ketone.

This tandem approach allows for the construction of complex ketone structures from simpler alcohol precursors in a single operation. The development of multifunctional catalysts that can promote all three steps is a key area of research in this field. While not directly applied to this compound in the available literature, the principles of this methodology could be adapted for its synthesis or the synthesis of related structures.

Efficiency and Selectivity in Multi-Step Syntheses

The synthesis of this compound, a key chiral building block, is often achieved through multi-step processes where efficiency and selectivity are paramount. A prominent route is the aldol condensation reaction between benzaldehyde and acetone. chegg.com The control of reaction parameters and catalyst choice significantly influences the yield and stereochemical outcome of these syntheses. Multi-step chemical strategies are frequently employed when a target compound cannot be formed in a single step or when a sequential approach is more efficient. vapourtec.com

A significant advancement in achieving high efficiency and selectivity is the use of organocatalysts. For instance, the enantioselective aldol reaction between acetone and benzaldehyde can be catalyzed by N-PEGylated (L)-prolinamide. This method, conducted under solvent-free conditions, not only simplifies the process but also enhances its scalability. Research has demonstrated that this approach can be scaled up to produce significant quantities of the desired (R)-4-hydroxy-4-phenylbutan-2-one. In a scaled-up reaction, 41 grams of the product were obtained with a high yield of 95% and an enantiomeric excess (ee) of 91%. researchgate.net This highlights the catalyst's ability to provide excellent control over the stereochemistry of the product.

The efficiency of multi-step syntheses can be further optimized by integrating reaction and workup sequences, sometimes in a continuous manufacturing process. mit.edu While specific data for this compound in such integrated systems is not detailed in the provided sources, the principles of maximizing yield by controlling reaction time and temperature to minimize degradation are broadly applicable. mit.edu For example, in related processes, optimizing residence time in a flow reactor is critical to achieving high conversion and yield. mit.edu The choice of catalyst is crucial; for example, proline and its derivatives have shown high activity in catalyzing aldol condensation reactions involving acetone. researchgate.net

Below is a data table summarizing the efficiency and selectivity of a notable synthetic method for this compound.

CatalystReactantsYield (%)Enantiomeric Excess (ee %)ConfigurationConditions
N-PEG-(L)-prolinamideBenzaldehyde, Acetone9591RSolvent-free, Scaled-up

This table presents data on the efficiency and selectivity for the synthesis of this compound using an organocatalyst.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is focused on developing more environmentally benign and sustainable processes. This involves the use of eco-friendly catalysts, minimizing waste, and avoiding hazardous reagents and solvents. rsc.org Heterogeneous catalysts are central to green chemical processes as they can be easily separated from the reaction mixture and often reused, reducing operational costs and waste. mdpi.com

The development of novel heterogeneous catalysts is a key area of research for aligning the synthesis of this compound with green chemistry principles. These catalysts offer advantages such as high activity, selectivity, stability, and recyclability. mdpi.com

Acid-activated clays, such as Montmorillonite K-10, represent a class of green heterogeneous catalysts used in related organic syntheses. google.com For instance, in the Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one to produce a raspberry ketone, an acid-activated Montmorillonite clay catalyst demonstrated high selectivity (>75%) with conversions in the range of 35-55%. google.com These solid acid catalysts are noted for being eco-friendly and inexpensive. google.com Similarly, hydrotalcite-derived mixed metal oxides have been employed as solid basic catalysts for aldol condensations, which are fundamental to the synthesis of this compound. unirioja.es These materials are effective and can be adapted for various condensation reactions. nih.gov

A particularly innovative approach within green catalysis is the use of biogenic derivatives. Biogenic synthesis utilizes biological sources like plant extracts, bacteria, fungi, and algae to produce nanoparticles that can act as effective catalysts. tandfonline.com This method is environmentally friendly, often occurring at ambient conditions without the need for toxic chemicals. tandfonline.com

Metal oxide nanoparticles, such as magnesium oxide (MgO), have been identified as catalysts for organic reactions. mdpi.com The synthesis of these nanoparticles can be achieved through biogenic routes, making them a sustainable option. While direct application of biogenic catalysts for this compound synthesis is an emerging area, the potential is significant. For example, biogenically synthesized silver nanoparticles have shown excellent catalytic activity in the degradation of organic dyes, demonstrating their potential in facilitating organic reactions. nih.govacs.org The bioactive compounds from plant extracts can act as both reducing and stabilizing agents for the nanoparticles, simplifying the catalyst preparation process. nih.gov

The development of these nature-inspired catalysts aligns with the core tenets of green chemistry, aiming for processes that are not only efficient but also sustainable and environmentally conscious. tandfonline.com

Below is a data table summarizing the performance of heterogeneous catalysts in reactions relevant to the synthesis of this compound and its derivatives.

Catalyst TypeSpecific CatalystApplicationConversion (%)Selectivity (%)Key Features
Solid Acid ClayAcid-activated MontmorilloniteFriedel-Crafts alkylation35-55>75Eco-friendly, Inexpensive, High Purity
Hydrotalcite-derivedMg:Al mixed metal oxideAldol condensation-High towards condensation productsSolid base, Reusable
Biogenic NanoparticlesSilver Nanoparticles (AgNPs)Catalytic reduction of organic pollutants--Synthesized via green routes, High catalytic activity

This table provides an overview of different types of heterogeneous catalysts and their performance characteristics in relevant chemical transformations.

Chemical Reactivity and Functional Group Transformations

Oxidation Reactions of the Hydroxyl and Ketone Moieties

The presence of a secondary hydroxyl group and a ketone in 4-Hydroxy-4-phenylbutan-2-one allows for selective oxidation reactions. The hydroxyl group can be oxidized to a ketone, while the ketone moiety can undergo oxidative cleavage. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be employed to achieve these transformations. d-nb.info The specific reaction conditions will dictate the final product. For instance, controlled oxidation can convert the secondary alcohol to a diketone, 1-phenylbutane-1,3-dione.

Reduction Pathways for Carbonyl and Phenyl Functionalities

The carbonyl group of this compound is susceptible to reduction to a secondary alcohol, yielding 4-phenylbutane-1,3-diol. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) being common choices. d-nb.info It is also possible to achieve the polarographic reduction of 1-phenylbutane-1,3-dione to produce this compound in high yields through controlled-potential electrolysis. nih.gov

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a good leaving group, facilitating its substitution by halides or other nucleophiles. d-nb.info This reactivity opens avenues for further functionalization of the molecule.

Role as a Precursor in Complex Organic Synthesis

The diverse reactivity of this compound makes it a valuable building block in the synthesis of a wide array of more complex organic molecules, including pharmaceuticals, agrochemicals, and various aromatic derivatives. researchgate.net

Synthesis of Pharmaceuticals and Agrochemicals

This compound serves as a key intermediate in the production of certain pharmaceuticals and agrochemicals. researchgate.netresearchgate.net Its structural features are incorporated into the final target molecules, contributing to their biological activity. For example, it is a downstream product in the synthesis of Warfarin, a widely used anticoagulant.

Formation of Aromatic Derivatives

This compound is a precursor for various aromatic compounds. Through reactions such as dehydration followed by isomerization, it can be converted to other functionalized aromatic molecules. For instance, it is a downstream product for benzylideneacetone (B49655) and trans-benzylideneacetone, which are used in various chemical syntheses. Furthermore, it can undergo Friedel-Crafts alkylation with phenol (B47542) in the presence of an acid catalyst to produce 4-(4-hydroxyphenyl)butan-2-one, also known as raspberry ketone. google.com

Generation of Benzofuran (B130515) Derivatives

This compound serves as a key precursor in the synthesis of benzofuran derivatives. cymitquimica.com The fundamental transformation involves an intramolecular cyclization, a process where a molecule reacts with itself to form a ring. This reaction is typically facilitated by an initial dehydration step. cymitquimica.com The general mechanism is thought to proceed via the removal of a water molecule from the γ-hydroxy ketone, leading to the formation of a reactive intermediate that subsequently undergoes cyclization to yield the stable benzofuran ring system.

Acid catalysis is a prevalent strategy for promoting the cyclization of γ-hydroxy ketones into furan (B31954) and benzofuran structures. rsc.orgwuxiapptec.com Brønsted acids, such as p-toluenesulfonic acid (p-TSA) and polyphosphoric acid (PPA), are effective catalysts for this type of transformation. rsc.orgwuxiapptec.com The reaction mechanism under acidic conditions generally begins with the protonation of the hydroxyl group on the γ-carbon of this compound. This is followed by the elimination of a water molecule to generate a resonance-stabilized carbocation. The subsequent intramolecular electrophilic attack by the phenyl ring onto the electron-deficient carbon, a type of hydroarylation, forms the new heterocyclic ring. A final deprotonation step then re-aromatizes the system to furnish the benzofuran derivative.

While a wide array of catalysts, including those based on palladium, copper, and rhodium, are employed in modern benzofuran synthesis, the acid-catalyzed dehydrative cyclization remains a direct and common method for precursors like γ-hydroxy ketones. nih.govacs.orgsioc-journal.cn The efficiency and regioselectivity of the cyclization can be influenced by the specific acid catalyst used and the reaction conditions, such as temperature and solvent. wuxiapptec.com

Below is a table summarizing the acid-catalyzed cyclization for the generation of a benzofuran derivative from this compound.

SubstrateCatalystProductReaction Type
This compoundAcid Catalyst (e.g., p-TSA, PPA)2-Methyl-3-phenylbenzofuranIntramolecular Dehydrative Cyclization

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-Hydroxy-4-phenylbutan-2-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are observed. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.23-7.34 ppm. The methine proton (CH-OH) gives a signal around δ 5.15 ppm, often appearing as a multiplet due to coupling with adjacent methylene (B1212753) protons. The methylene protons (CH₂) adjacent to the chiral center and the carbonyl group show signals around δ 2.83-2.90 ppm. The methyl protons (CH₃) of the ketone group are observed as a singlet at approximately δ 2.22 ppm. wiley-vch.dersc.org A broad singlet corresponding to the hydroxyl (-OH) proton is also present and its chemical shift can vary, but has been reported around 3.40 ppm. wiley-vch.de

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Phenyl-H7.23-7.34m
CH-OH5.15m
OH3.40s (broad)
CH₂2.83-2.90m
CH₃2.22s

Data sourced from CDCl₃ solvent. wiley-vch.dersc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the ketone is typically found deshielded, with a chemical shift around δ 207.2 ppm. The carbon atom of the phenyl group attached to the hydroxyl-bearing carbon appears at approximately δ 142.5 ppm. The other aromatic carbons show signals in the range of δ 125.6-129.4 ppm. The carbon bearing the hydroxyl group (CH-OH) resonates around δ 69.9 ppm. The methylene carbon (CH₂) and the methyl carbon (CH₃) have chemical shifts near δ 39.6 ppm and δ 30.0 ppm, respectively. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O207.2
C-Ar (quaternary)142.5
CH-Ar125.6-129.4
CH-OH69.9
CH₂39.6
CH₃30.0

Data sourced from MeOH-d4 solvent. rsc.org

Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are instrumental in confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between the methine proton (CH-OH) and the adjacent methylene protons (CH₂), confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would link the proton signals to their corresponding carbon signals, for instance, the CH-OH proton at δ 5.15 ppm to the carbon at δ 69.9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For example, correlations would be expected between the methyl protons (CH₃) and the carbonyl carbon (C=O), as well as the methylene carbon (CH₂). Further correlations would be seen between the methylene protons and both the carbonyl carbon and the methine carbon (CH-OH).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Analysis of Characteristic Absorption Bands

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A broad absorption band is typically observed in the region of 3412 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the carbonyl group (C=O) of the ketone is confirmed by a strong absorption band around 1726 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3026 cm⁻¹, while the C-H stretching of the aliphatic parts of the molecule appear in the region of 2931 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Vibration Type
Hydroxyl (O-H)~3412Stretching (broad)
Carbonyl (C=O)~1726Stretching
Aromatic C-H~3026Stretching
Aliphatic C-H~2931Stretching

Data sourced from neat analysis. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, which has a molecular weight of approximately 164.20 g/mol , mass spectrometry confirms this molecular mass. nih.gov Electron impact mass spectrometry (EI-MS) can lead to characteristic fragmentation patterns that further support the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be inferred.

As of the current literature, a specific crystal structure for this compound has not been reported. However, the crystal structures of closely related derivatives have been determined, providing insights into the potential solid-state conformation and intermolecular interactions of the parent compound.

For example, the crystal structure of (E)-2-[4-(4-hydroxyphenyl)butan-2-ylidene]hydrazine-1-carbothioamide, a thiosemicarbazone derivative of raspberry ketone (a structural isomer of this compound), has been elucidated. researchgate.net This study revealed a monoclinic crystal system with the space group P2/c. researchgate.net The molecules in the crystal lattice are linked by N—H⋯O, N—H⋯S, and O—H⋯S hydrogen bonds, forming a three-dimensional network. researchgate.net Such hydrogen bonding is a key feature that would also be expected to influence the crystal packing of this compound, given the presence of the hydroxyl group.

Furthermore, the analysis of a molybdenum(VI) complex incorporating a ligand derived from a similar butanone structure also provides valuable crystallographic data. researchgate.net While not the compound itself, these studies demonstrate the feasibility of obtaining high-quality crystal structures for related molecules and highlight the types of intermolecular forces that are likely to govern the solid-state structure of this compound. The hydroxylated derivative of a related compound, 4,4-diphenylbutan-2-one, exhibits higher melting points due to intermolecular hydrogen bonding in the crystal lattice.

Table 2: Crystallographic Data for a Derivative of a Structural Isomer of this compound

Parameter(E)-2-[4-(4-hydroxyphenyl)butan-2-ylidene]hydrazine-1-carbothioamide
Chemical FormulaC₁₁H₁₅N₃OS
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)13.5604 (7)
b (Å)9.7578 (6)
c (Å)9.3079 (4)
β (°)101.3 (2)
Reference researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. These calculations often focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For aromatic ketones, the electronic structure is influenced by the interplay between the phenyl ring and the carbonyl group. In a computational study of Raspberry Ketone, a positional isomer of the target compound, the HOMO-LUMO energy gap in an aqueous environment was determined to be approximately 7.8 eV, indicating moderate chemical reactivity. ulster.ac.uk Analysis of the frontier molecular orbitals for Raspberry Ketone revealed that the regions most susceptible to nucleophilic and electrophilic attack are the carbonyl carbon and the benzene (B151609) ring, respectively. ulster.ac.uk Similar reactivity patterns can be anticipated for 4-Hydroxy-4-phenylbutan-2-one due to the shared functional groups.

Theoretical calculations on related donor-acceptor compounds show that modifications to the molecular structure, such as changing the conjugation bridge between donor and acceptor groups, can significantly alter the HOMO and LUMO energy levels and thus the energy gap. nankai.edu.cn For instance, studies on carbazole-based compounds demonstrated that the LUMO energy level is particularly sensitive to the nature of the acceptor group and the extent of π-conjugation. nankai.edu.cn

Table 1: Calculated Electronic Properties of Related Ketone Compounds

Compound/System Property Value Significance
Raspberry Ketone (in water) HOMO-LUMO Gap ~7.8 eV Indicates moderate chemical reactivity. ulster.ac.uk
Carbazole-Benzothiadiazole Derivative HOMO-LUMO Gap 2.79 eV Shows how different acceptors influence the gap. nankai.edu.cn

This table presents data from computational studies on related molecules to infer the electronic characteristics of this compound. The values are context-dependent and vary with the computational method and solvent model used.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes, solvent interactions, and the stability of molecular complexes. nih.gov The process involves calculating the forces between atoms and using them to solve the classical equations of motion, thus simulating the molecule's movement. nih.gov

Simulations on tert-butyl ketones complexed with cyclodextrins have been used to determine the preferred geometry of the inclusion complex, revealing that bimodal complexation (two different orientations) can occur. acs.org For a molecule like this compound, MD simulations could elucidate the preferred conformations in solution, the dynamics of the hydroxyl and phenyl groups, and the patterns of solvent molecule organization around it. The flexibility of the butanone chain and the rotation of the phenyl group are key dynamic features that could be explored. Furthermore, MD simulations are sensitive to the functional groups present; studies on atmospheric organic compounds have shown that the presence of hydroxyl and carboxylic acid groups significantly impacts properties like the glass transition temperature due to their ability to form hydrogen bonds. rsc.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The intermolecular interactions of this compound are primarily governed by its key functional groups: the hydroxyl (-OH) group, the ketone (C=O) group, and the phenyl ring. These interactions are critical for understanding its physical properties, such as boiling point and solubility, as well as its behavior in a biological environment. researchgate.net

Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and ketone groups can act as hydrogen bond acceptors. researchgate.netnih.gov This allows the molecule to form hydrogen bonds with itself and with other polar molecules like water, which enhances its water solubility compared to non-hydroxylated analogs like 4-phenyl-2-butanone. In the solid state, these hydrogen bonds are crucial for stabilizing the crystal packing. researchgate.netresearchgate.net A crystallographic study of the related 4-Hydroxy-4,4-diphenylbutan-2-one revealed the presence of an intramolecular hydrogen bond between the hydroxyl group and the ketone oxygen. researchgate.net Furthermore, intermolecular O-H···O hydrogen bonds connect molecules in the crystal lattice. researchgate.net

Hydrophobic and π-Interactions: The phenyl group is nonpolar and contributes to hydrophobic interactions. researchgate.net In an aqueous environment, this part of the molecule would prefer to associate with other nonpolar moieties. The aromatic π-system of the phenyl ring can also participate in π-π stacking and C-H···π interactions. researchgate.net In the crystal structure of 4-Hydroxy-4,4-diphenylbutan-2-one, intermolecular C-H···π interactions were observed, where a C-H bond from one molecule interacts with the face of a phenyl ring on an adjacent molecule, contributing to the formation of chains within the crystal structure. researchgate.net

Table 2: Potential Intermolecular Interactions in this compound

Interaction Type Participating Group(s) Description
Hydrogen Bonding (Donor) Hydroxyl (-OH) Donates a hydrogen atom to an acceptor. nih.gov
Hydrogen Bonding (Acceptor) Ketone (C=O), Hydroxyl (-OH) Oxygen atoms accept a hydrogen atom from a donor. nih.gov
Hydrophobic Interactions Phenyl Ring Nonpolar interactions with other hydrophobic groups. researchgate.net
C-H···π Interactions Phenyl Ring and C-H bonds A C-H bond interacts with the electron-rich face of the phenyl ring. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the electron distribution in a molecule, providing a detailed picture of chemical bonding and lone pairs. mdpi.comtandfonline.com These methods map regions in molecular space where the probability of finding an electron pair is high. mdpi.comresearchgate.net

ELF analysis reveals the spatial domains of electron pairs, differentiating between core electrons, covalent bonds, and lone pairs. cdnsciencepub.com In an ELF map, high values (typically shown in red) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. mdpi.com For this compound, an ELF analysis would be expected to show high localization in the C-C, C-H, C-O, and O-H bonds, as well as for the lone pairs on the oxygen atoms. The delocalized π-electrons of the phenyl ring would show a different pattern compared to the localized σ-bonds. cdnsciencepub.com

LOL analysis is similar to ELF but is based on the kinetic energy density and is particularly useful for distinguishing between localized and delocalized orbitals. mdpi.com In LOL maps, regions with high electron density, such as covalent bonds, appear with high values (often colored red or orange), while areas of electron depletion are typically blue. mdpi.com For aromatic systems, LOL can effectively illustrate the delocalized nature of the π-system. mdpi.com Studies on related molecules like mimosifoliol (B1245780) and 2-hydroxy-2-phenyl acetophenone (B1666503) have utilized ELF and LOL to identify covalent bonds, lone pairs, and regions of electron delocalization. mdpi.comtandfonline.com

These analyses provide a quantitative way to confirm the intuitive chemical concepts of bonding and structure. For example, the analysis can distinguish the covalent character of the various bonds and the non-bonding character of the oxygen lone pairs, which are crucial for the molecule's ability to act as a hydrogen bond acceptor.

Molecular Docking Studies (for related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). bohrium.com It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. bohrium.com

While docking studies specifically targeting this compound are not prominent, research on structurally related β-hydroxy ketones provides valuable insights. For instance, a study involving the docking of various β-hydroxy ketone derivatives against the main protease (Mpro) of SARS-CoV-2 identified several compounds with promising binding affinities. ajol.info The binding energies for the best-docked ligands ranged from -6.0 to -7.0 kcal/mol, indicating favorable interactions with the protein's active site. ajol.inforesearchgate.netresearchgate.net

In another study, β-hydroxy difluoromethyl ketones were investigated as agonists for the GABA-B receptor. nih.gov Docking simulations using the receptor's X-ray crystal structure helped to interpret the structure-activity relationship, highlighting the critical role of the substituted aromatic group in binding. nih.gov Similarly, docking of caffeic acid analogs into the active site of the ERK2 enzyme revealed that the terminal phenyl group of the ligands occupies a solvent-accessible area, contributing to high binding affinity. mdpi.com

These studies demonstrate a common theme: the hydroxyl group and any aromatic rings are often key pharmacophoric features, participating in crucial hydrogen bonding and hydrophobic interactions with amino acid residues in the protein's binding pocket. nih.govnih.gov For this compound, it can be inferred that the hydroxyl group would likely engage in hydrogen bonding, while the phenyl group would fit into a hydrophobic pocket of a target protein.

Table 3: Compound Names Mentioned

Compound Name
This compound
4-phenyl-2-butanone
Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one)
4-Hydroxy-4,4-diphenylbutan-2-one
Mimosifoliol
2-hydroxy-2-phenyl acetophenone
Caffeic Acid

Investigation of Derivatives and Structural Analogs of 4 Hydroxy 4 Phenylbutan 2 One

Synthesis and Characterization of Substituted Analogs

The synthesis of derivatives of 4-hydroxy-4-phenylbutan-2-one often involves multi-step procedures that highlight fundamental organic reactions and the use of protecting groups.

4-Hydroxy-4,4-diphenyl-2-butanone

A notable synthesis of 4-hydroxy-4,4-diphenyl-2-butanone starts from ethyl acetoacetate (B1235776). acs.org The process illustrates the strategic use of a ketal protecting group to shield the ketone functionality while other parts of the molecule undergo reaction. acs.org The initial step involves the reaction of ethyl acetoacetate with ethylene (B1197577) glycol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene, which acts as an azeotropic solvent to remove water and drive the reaction towards the formation of the ketal ester. acs.org

This ketal ester is then subjected to a Grignard reaction with two equivalents of phenylmagnesium bromide. acs.org The subsequent workup with dilute aqueous acid is a critical step; it not only protonates the alkoxide to form the tertiary alcohol but also removes the ketal protecting group, directly yielding 4-hydroxy-4,4-diphenyl-2-butanone. acs.org This modified procedure is an improvement over earlier methods that required a separate deprotection step and often led to dehydration of the tertiary alcohol. acs.orgacs.org The final product can be characterized by its melting point, as well as by IR and ¹H NMR spectroscopy. ed.gov

Table 1: Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone

StepReactantsReagents/ConditionsProduct
1Ethyl acetoacetate, Ethylene glycolp-TsOH, TolueneKetal ester
2Ketal ester, Phenylmagnesium bromideDiethyl ether (solvent), then dilute aqueous acid4-Hydroxy-4,4-diphenyl-2-butanone

4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one

The synthesis of this organotin derivative is achieved through an aldol (B89426) condensation reaction. mdpi.comscilit.com Specifically, [2-(O=CH)C₆H₄]SnPh₂Cl is reacted with acetone (B3395972) in the presence of a catalytic amount of p-TsOH at room temperature. mdpi.com The reaction proceeds over a week, and slow evaporation of the solvent yields the product as a white crystalline solid. mdpi.com

The characterization of 4-[2-(chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one is comprehensive, utilizing multinuclear NMR spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HR-MS), and IR spectroscopy. mdpi.comscilit.com Single-crystal X-ray diffraction has revealed that the compound crystallizes with both enantiomers present in the unit cell. mdpi.comresearchgate.net The molecular structure shows an intramolecular interaction between the tin atom and the oxygen of the hydroxyl group. researchgate.net

(S)-4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one

The enantioselective synthesis of this fluorinated analog can be accomplished via an aldol reaction. For instance, the reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with a suitable ketone can be catalyzed by a chiral catalyst to produce the desired (S)-enantiomer. rsc.org One reported method involves the use of a specific catalyst, l-3, which affords the product in a 41% yield with an 82% enantiomeric excess (ee). rsc.org The product is typically a colorless oil and its characterization is confirmed using ¹H NMR spectroscopy and its specific rotation is measured by polarimetry. rsc.org Chiral High-Performance Liquid Chromatography (HPLC) is employed to determine the enantiomeric excess. rsc.org

Comparative Studies of Structure-Reactivity Relationships

The structural variations in the analogs of this compound lead to differing reactivities, which is a key area of investigation. For instance, the presence of the organotin group in 4-[2-(chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one introduces unique reactivity patterns due to the presence of the tin atom. scilit.com

In the context of enantioselective synthesis, the structure of the aldehyde and the catalyst significantly influences the stereochemical outcome. Proline-catalyzed aldol reactions have been shown to be effective, with the enantiomeric excess being dependent on the substituents on the phenyl ring. For example, proline-catalyzed reactions involving this compound derivatives can achieve enantiomeric excesses of 66–75%. This is a notable improvement compared to analogs like 4-(4-chlorophenyl)butan-2-one, which yield lower enantiomeric excesses, highlighting the electronic and steric effects of the substituents on the reactivity and selectivity of the reaction.

Advanced Functionalization Strategies

Advanced functionalization of the this compound scaffold allows for the introduction of diverse chemical moieties, leading to compounds with potentially new properties and applications.

One strategy involves the manipulation of the ketone group. For example, the ketone can undergo nucleophilic addition with Grignard reagents to form tertiary alcohols. vulcanchem.com Another approach is the reaction with hydrazines to form hydrazones, which can then be used in further synthetic transformations like the Fischer indole (B1671886) synthesis. vulcanchem.com

Furthermore, the hydroxyl group can be a target for functionalization. It can be oxidized to a ketone or substituted with other functional groups, although specific examples for the named derivatives in this context are less detailed in the provided search results.

The development of catalytic systems for these functionalizations is also a key aspect. For instance, ruthenium catalysts have been employed for the hydroalkylation of dienones with ketones, leading to related structures. polyu.edu.hk Additionally, the use of solid acid catalysts like modified montmorillonite (B579905) clays (B1170129) has been explored for Friedel-Crafts alkylation reactions to produce derivatives such as 4-(4-hydroxyphenyl)-2-butanone. google.com

Mechanistic Studies of Biological Activity in Vitro and Molecular Level

Anti-inflammatory Modulatory Pathways

The potential anti-inflammatory effects of 4-Hydroxy-4-phenylbutan-2-one can be inferred from studies on structurally similar compounds, which suggest a modulatory role in key inflammatory signaling pathways.

Cellular Pathway Regulation

Research into aromatic ketones and phenylpropanoids indicates that compounds with structural similarities to this compound can influence crucial inflammatory cascades within the cell. Notably, the regulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways appears to be a primary mechanism.

The NF-κB signaling pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies on related chalcones have demonstrated the ability to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB subunits p50 and p65. nih.gov This inhibitory action effectively halts the downstream expression of inflammatory mediators.

The MAPK signaling pathways , including p38 MAPK and JNK, are also critical in the inflammatory response. nih.gov These pathways are activated by various cellular stresses and inflammatory cytokines, leading to the activation of transcription factors that regulate the expression of inflammatory genes. rndsystems.com Flavokawain A, a chalcone, has been shown to inhibit the activation of JNK and p38 MAPK, which in turn suppresses the expression of inflammatory enzymes. nih.gov Given the structural similarities, it is plausible that this compound may exert its anti-inflammatory effects through similar modulation of these key cellular signaling pathways. A study on Zingerone, a compound with a similar phenylbutan-2-one core structure, has also implicated the suppression of NF-κB activation in its protective effects against inflammation. nih.govresearchgate.net

Impact on Inflammatory Marker Expression

The regulation of cellular pathways by this compound and its analogues directly translates to a decreased expression of key inflammatory markers. In vitro studies on related compounds have consistently shown a reduction in the production of several pro-inflammatory molecules.

Pro-inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of inflammation. These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. Research on flavokawain A has demonstrated a significant suppression of both iNOS and COX-2 expression in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.gov Similarly, nobiletin, another natural compound, has been shown to suppress the overproduction of COX-2 and iNOS in human chondrocytes. rsc.org

Pro-inflammatory Cytokines: Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) are pivotal in orchestrating the inflammatory response. The inhibition of NF-κB and MAPK pathways by compounds structurally related to this compound leads to a marked decrease in the expression of these cytokines. For instance, flavokawain A was found to suppress the LPS-induced expression of TNF-α, IL-1β, and IL-6 in macrophages. nih.gov This reduction in pro-inflammatory cytokine levels is a key indicator of the anti-inflammatory potential of these compounds.

The table below summarizes the inhibitory effects of a related compound, Flavokawain A, on the expression of key inflammatory markers.

Inflammatory MarkerEffect of Flavokawain ASignaling Pathway ImplicatedReference
iNOSSignificant SuppressionNF-κB, AP-1, JNK/p38 MAPK nih.gov
COX-2Significant SuppressionNF-κB, AP-1, JNK/p38 MAPK nih.gov
Nitric Oxide (NO)Significant Reduction in ProductionNF-κB, AP-1, JNK/p38 MAPK nih.gov
Prostaglandin E2 (PGE2)Significant Reduction in ProductionNF-κB, AP-1, JNK/p38 MAPK nih.gov
TNF-αSuppressed ExpressionNF-κB, AP-1, JNK/p38 MAPK nih.gov
IL-1βSuppressed ExpressionNF-κB, AP-1, JNK/p38 MAPK nih.gov
IL-6Suppressed ExpressionNF-κB, AP-1, JNK/p38 MAPK nih.gov

Antioxidant Mechanisms

The chemical structure of this compound, particularly the presence of a hydroxyl group on the phenyl ring, suggests potential antioxidant activity. This is supported by studies on similar phenolic compounds.

Free Radical Scavenging Activity

The primary mechanism by which antioxidants neutralize harmful free radicals is through donation of a hydrogen atom or an electron, a process known as free radical scavenging. The antioxidant potential of compounds is often evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govopenagrar.de

In the DPPH assay , the stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form DPPH-H, resulting in a color change to yellow, which can be measured spectrophotometrically. mdpi.com The ABTS assay involves the generation of the ABTS radical cation, which is blue-green. Antioxidants that can donate electrons to the ABTS radical cation reduce it back to its colorless neutral form. researchgate.net

Studies on 4-hydroxy-chromene-2-one derivatives have demonstrated significant DPPH and hydroxyl radical scavenging activity. nih.govresearchgate.net The presence of the 4-hydroxy group was identified as being highly potent in these radical scavenging processes. nih.gov Given that this compound also possesses a hydroxylated phenyl ring, it is likely to exhibit similar free radical scavenging properties.

The table below illustrates the radical scavenging activity of selected 4-hydroxy-chromene-2-one derivatives from a comparative study.

CompoundDPPH Scavenging Activity (%)Hydroxyl Radical Scavenging Activity (%)Reference
Derivative 2bHighModerate nih.gov
Derivative 6bHighHigh nih.gov
Derivative 2cHighHigh nih.gov
Derivative 4cHighHigh nih.gov
Ascorbic Acid (Standard)ModerateModerate nih.gov
BHT (Standard)HighHigh nih.gov

Protection Against Oxidative Stress Pathways

Beyond direct radical scavenging, antioxidants can protect cells from damage induced by oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. A study on Zingerone, which shares the 4-hydroxyphenyl group with this compound, demonstrated a protective effect against alloxan-induced oxidative stress. nih.govresearchgate.net The mechanism involved an increase in the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.govresearchgate.net These enzymes play a crucial role in detoxifying ROS and protecting cellular components from oxidative damage. The ability of Zingerone to bolster these enzymatic defenses suggests that this compound may also protect against oxidative stress by enhancing the cellular antioxidant defense system.

Antimicrobial and Antifungal Activity Studies

The potential for this compound to act as an antimicrobial or antifungal agent is an area of active investigation, with studies on related compounds providing initial insights.

Research on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, a derivative isolated from Senecio graveolens, has shown specific antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The proposed mechanism of action involves the permeabilization of the bacterial membrane and disruption of cell division. researchgate.net While this compound has a different substitution on the phenyl ring, the shared acetophenone-like core suggests that this compound could be explored for similar activities.

In the context of antifungal activity, various natural and synthetic compounds are being tested against common fungal pathogens like Candida albicans and Aspergillus niger. nih.govijbpsa.comnih.gov The antifungal activity is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. While direct studies on this compound are not widely available, the broad-spectrum antimicrobial properties of phenolic compounds in general suggest that it may possess some degree of antifungal activity.

The table below presents the minimum inhibitory concentrations (MICs) of various natural compounds against Staphylococcus aureus, illustrating the range of potencies observed in such studies.

CompoundOrganismMIC Range (mg/mL)Reference
SalicylaldehydeStaphylococcus aureus1-10 mdpi.com
VanillinStaphylococcus aureus1-10 mdpi.com
α-methyl-trans-cinnamaldehydeStaphylococcus aureus1-10 mdpi.com
trans-4-nitrocinnamic acidStaphylococcus aureus1-10 mdpi.com
α-bromo-trans-cinnamaldehydeStaphylococcus aureus1-5 mdpi.com
α-methyl-cinnamic acidStaphylococcus aureus1-5 mdpi.com

Evaluation Against Pathogenic Microorganisms

Information not available in search results.

Proposed Mechanisms of Action

Information not available in search results.

Influence on Lipid Metabolism Pathways

Regulation of Fat Breakdown and Norepinephrine Release

Information not available in search results.

Modulation of Metabolic Rate and Energy Expenditure

Information not available in search results.

PPAR-α Agonistic Activity and Related Gene Expression (e.g., C/EBPα, PPARγ, aP2, ATGL, HSL, CPT1B)

Information not available in search results.

Molecular Interactions with Biological Targets

Information not available in search results.

Role of Hydrogen Bonding and Hydrophobic Interactions

While direct studies on the intermolecular interactions of this compound are limited, valuable insights can be drawn from the crystallographic analysis of the closely related compound, 4-Hydroxy-4,4-diphenylbutan-2-one. The structural similarities between these molecules allow for well-founded inferences regarding the potential interactions of this compound.

In the crystalline structure of 4-Hydroxy-4,4-diphenylbutan-2-one, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular hydrogen bond is formed between the hydroxyl group (the donor) and the ketone oxygen (the acceptor) researchgate.net. This interaction likely influences the conformational preference of the molecule, which can be a critical factor in its binding to a biological target.

Furthermore, intermolecular hydrogen bonds are also present, connecting adjacent molecules researchgate.net. This capacity for hydrogen bonding is significant, as it suggests that this compound could engage in similar interactions with amino acid residues in the active site of an enzyme or a receptor. These residues, such as serine, threonine, tyrosine, aspartate, glutamate, and histidine, can act as hydrogen bond donors or acceptors.

Hydrophobic interactions also play a critical role, primarily involving the phenyl group. In the diphenyl analogue, intermolecular C-H···π interactions are observed, where a C-H bond from one molecule interacts with the π-system of a phenyl ring on an adjacent molecule researchgate.net. This type of interaction is a recognized component of molecular recognition in biological systems. It is therefore highly probable that the single phenyl group of this compound would participate in similar hydrophobic and π-stacking interactions within a protein's binding pocket, contributing to the stability of the ligand-protein complex.

Interaction TypePotential Functional Groups Involved in this compoundAnalogous Observation in 4-Hydroxy-4,4-diphenylbutan-2-one
Intramolecular Hydrogen BondHydroxyl group (donor) and Ketone oxygen (acceptor)Observed between the hydroxyl donor and the ketone acceptor researchgate.net.
Intermolecular Hydrogen BondHydroxyl groupConnects adjacent molecules in the crystal lattice researchgate.net.
Hydrophobic Interaction (C-H···π)Phenyl groupConnects adjacent molecules into chains researchgate.net.

Impact on Cellular Signaling Pathways

As of the current body of scientific literature, there are no specific studies detailing the impact of this compound on cellular signaling pathways. While research on structurally analogous compounds, such as Zingerone (4-(4-hydroxy-3-methylphenyl)butan-2-one), has shown effects on pathways like NF-κB, such findings cannot be directly extrapolated to this compound without dedicated experimental verification nih.gov. Therefore, the specific cellular signaling cascades that may be modulated by this compound remain an area for future investigation.

An article focusing on the future research directions for the chemical compound this compound reveals several promising areas for scientific exploration. This β-hydroxy ketone, a product of the aldol (B89426) reaction between benzaldehyde (B42025) and acetone (B3395972), serves as a foundational structure for further chemical and biological investigations. The following sections outline key avenues for future research, emphasizing sustainable synthesis, mechanistic understanding, advanced characterization, and the exploration of its biological potential.

Q & A

How can researchers optimize the synthesis of 4-Hydroxy-4-phenylbutan-2-one to improve yield and purity?

Basic Research Question
To optimize synthesis, focus on reaction parameters such as temperature, solvent selection, and catalyst efficiency. For example, using ketone-alcohol condensation under controlled acidic or basic conditions (e.g., aldol reactions) may enhance selectivity. Purification methods like recrystallization or column chromatography can address impurities, as noted in spectral data discrepancies for related compounds . Validate purity via HPLC or GC-MS, comparing retention times with literature standards .

What advanced techniques are recommended for resolving structural ambiguities in this compound derivatives?

Advanced Research Question
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemical ambiguities . Pair this with DFT calculations to predict bond angles and torsional conformations. For derivatives like 4-Hydroxy-4-(4-nitrophenyl)butan-2-one, combine NMR (e.g., 13C^{13}\text{C}-DEPT for carbonyl identification) and IR spectroscopy to confirm functional groups . Cross-reference experimental data with computational models to address contradictions in spatial arrangements .

How should researchers reconcile discrepancies in toxicological data for this compound?

Advanced Research Question
Discrepancies often arise from metabolic pathway assumptions. While the FAO/WHO Expert Committee noted rapid metabolism akin to 3-hydroxy-4-phenylbutan-2-one , independent in vitro assays (e.g., hepatic microsome studies) are needed to validate phase I/II metabolism rates. Compare results with in silico ADMET predictions (e.g., using QSPR models) to identify outliers . Contextualize findings against IFRA safety thresholds, which are based on RIFM assessments of dermal absorption and systemic exposure .

What methodologies are effective for computational modeling of this compound’s physicochemical properties?

Advanced Research Question
Leverage Quantum Chemistry and QSPR models to predict properties like logP, solubility, and pKa. Tools like CC-DPS’s patented neural networks integrate molecular descriptors (e.g., SMILES strings, InChI keys) to simulate behavior under varying conditions . Validate predictions experimentally: for instance, measure aqueous solubility via shake-flask methods and compare with computational outputs. Address deviations by refining force field parameters in molecular dynamics simulations .

How can metabolic pathways of this compound be experimentally mapped?

Advanced Research Question
Use isotope-labeled 14C^{14}\text{C}-4-Hydroxy-4-phenylbutan-2-one in rodent models to track metabolite formation via LC-MS/MS. Identify primary metabolites (e.g., glucuronides or sulfates) and compare with in vitro hepatocyte assays . For human relevance, employ physiologically based pharmacokinetic (PBPK) modeling, integrating enzyme kinetic data from CYP450 isoform studies. Contrast results with structurally similar ketones to infer conserved metabolic routes .

What experimental designs are appropriate for evaluating the compound’s stability under varying pH and temperature?

Basic Research Question
Design accelerated stability studies by exposing the compound to buffers (pH 1–13) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for aromatic systems) and quantify products using UPLC. For photostability, follow ICH Q1B guidelines with controlled light exposure . Stability data should inform storage conditions and solvent selection for biological assays .

How can crystallographic challenges in this compound be addressed?

Advanced Research Question
For poorly diffracting crystals, optimize crystallization conditions using high-throughput screens (e.g., PEG-based precipitants). Employ twin refinement in SHELXL for twinned crystals, and validate with R-factor convergence metrics . Pair with solid-state NMR to resolve hydrogen-bonding networks, particularly for polymorphic forms. Cross-validate unit cell parameters with Cambridge Structural Database entries .

What strategies mitigate interference in spectroscopic analysis of complex mixtures containing this compound?

Basic Research Question
Use 2D NMR (e.g., HSQC, HMBC) to decouple overlapping signals in mixtures. For MS analysis, apply tandem MS/MS with collision-induced dissociation to isolate fragment ions specific to the target compound . In IR, subtract solvent backgrounds digitally and use ATR-FTIR for concentrated samples. Validate with spiked controls to confirm specificity .

How do researchers differentiate between tautomeric forms of this compound in solution?

Advanced Research Question
Conduct dynamic NMR experiments at variable temperatures to detect keto-enol tautomerism. Calculate equilibrium constants using integration of 1H^{1}\text{H}-NMR peaks for enolic protons (~δ 12–14 ppm). Complement with UV-Vis spectroscopy to monitor absorbance shifts indicative of tautomeric states. Compare experimental data with DFT-calculated tautomer energies .

What are best practices for validating synthetic routes to this compound in compliance with green chemistry principles?

Advanced Research Question
Assess solvent sustainability using CHEM21 metrics, favoring water or ethanol over DCM. Optimize atom economy via catalytic methods (e.g., biocatalysts for ketone reductions). Characterize waste streams via LC-MS to identify hazardous byproducts. Compare E-factor and process mass intensity (PMI) with established benchmarks for similar ketone syntheses .

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Reactant of Route 1
4-Hydroxy-4-phenylbutan-2-one
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.